Amiselimod
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amiselimod involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Amiselimod undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its active metabolite, this compound phosphate, by sphingosine kinases.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Introduction of functional groups to enhance receptor selectivity and activity.
Common Reagents and Conditions
Oxidizing Agents: Used in the conversion to this compound phosphate.
Catalysts: Employed to facilitate various synthetic steps.
Solvents: Organic solvents like methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed
The major product formed from these reactions is this compound phosphate, the active metabolite that exhibits S1P1 receptor agonism .
Scientific Research Applications
Amiselimod has been extensively studied for its potential in treating autoimmune diseases such as multiple sclerosis, ulcerative colitis, and lupus nephritis . Its ability to modulate the immune system by regulating lymphocyte trafficking makes it a valuable compound in immunology and pharmacology research . Additionally, this compound’s favorable safety profile has led to its investigation in various clinical trials, demonstrating its potential as a therapeutic agent .
Mechanism of Action
Amiselimod acts as a functional antagonist of the S1P1 receptor on lymphocytes . By binding to this receptor, it prevents lymphocytes from exiting the lymph nodes, thereby reducing their presence in peripheral blood and inflamed tissues . This mechanism helps in controlling autoimmune responses and inflammation. The active metabolite, this compound phosphate, exhibits S1P1 receptor agonism at a lower effective concentration than other S1P1 receptor modulators .
Comparison with Similar Compounds
Amiselimod is compared with other S1P1 receptor modulators such as fingolimod, siponimod, ozanimod, and etrasimod . While all these compounds share a similar mechanism of action, this compound stands out due to its more favorable cardiac safety profile and higher selectivity for the S1P1 receptor . This makes it a potentially safer and more effective option for long-term treatment of autoimmune diseases .
List of Similar Compounds
- Fingolimod
- Siponimod
- Ozanimod
- Etrasimod
Properties
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPIJKPAKAIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141402 | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942399-20-4 | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942399-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiselimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942399204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiselimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-2-[2-[4-(heptyloxy)-3-(trifluoromethyl)phenyl]ethyl]-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301141402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMISELIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358M5150LY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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